molecular formula C7H17NO B1295177 2-Methyl-1-(propan-2-ylamino)propan-2-ol CAS No. 85771-09-1

2-Methyl-1-(propan-2-ylamino)propan-2-ol

Cat. No.: B1295177
CAS No.: 85771-09-1
M. Wt: 131.22 g/mol
InChI Key: SYZDMLOUOSPLHO-UHFFFAOYSA-N
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Description

2-Methyl-1-(propan-2-ylamino)propan-2-ol, also known as N-isopropyl-2-amino-2-methyl-1-propanol, is a chiral amine that has been widely used in organic synthesis and medicinal chemistry. It is a secondary amine that contains a hydroxyl group and a methyl group on the carbon atom next to the nitrogen atom. This compound has been found to exhibit various biological activities, making it a promising candidate for drug discovery and development.

Scientific Research Applications

Pharmacological Applications

β-Adrenergic Blocking Activity : Research has shown that derivatives of 2-Methyl-1-(propan-2-ylamino)propan-2-ol have been synthesized and evaluated for their β-adrenergic blocking activity. These compounds, derived from thymol, a naturally occurring agent in Thymus vulgaris L., have demonstrated non-selective β-adrenergic blocking activity in pharmacological evaluations using mouse ECG and isolated rat uterus models. This activity is similar to that of known β-blockers like atenolol and propranolol, indicating potential applications in treating cardiovascular disorders (Jindal et al., 2003).

Molecular Interactions

Dielectric and Thermodynamic Properties : The molecular interactions between polar systems such as N-methyl aniline and alcohols, including propan-1-ol/propan-2-ol, have been explored. Studies have utilized dielectric permittivity measurements across different frequencies to understand these interactions. The research provides insights into hydrogen bonding and the influence of molecular interactions on the physical properties of the mixtures, which could have implications for the design of new materials and solvents (Krishna & Mohan, 2012).

Catalytic and Synthetic Applications

Cardioprotective and Antiarrhythmic Activity : The cardioprotective and antiarrhythmic effects of oxalate salt derivatives of this compound have been investigated. These compounds have shown promising results in laboratory models for conditions like hypertension, ventricular arrhythmias, and myocardial infarction. This suggests a potential application in the development of new therapeutic agents for cardiovascular diseases (Nikam et al., 2011).

Radiosynthesis for PET Imaging : The facile radiosynthesis of fluorine-18 labeled beta-blockers, including derivatives of this compound, has been developed. These compounds are explored for their potential in cerebral PET imaging, highlighting their relevance in medical diagnostics and research into neurological disorders (Stephenson et al., 2008).

Properties

IUPAC Name

2-methyl-1-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-6(2)8-5-7(3,4)9/h6,8-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZDMLOUOSPLHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80235075
Record name NSC 128243
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Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85771-09-1
Record name 1-Isopropylamino-2-methyl-2-propanol
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Record name 85771-09-1
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Record name NSC 128243
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Record name 1-Isopropylamino-2-methyl-2-propanol
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Record name 1-ISOPROPYLAMINO-2-METHYL-2-PROPANOL
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Synthesis routes and methods

Procedure details

Isopropylamine was reacted with 1,2-epoxy-2-methylpropane according to Method B5b to give N-isopropyl-N-(2,2-dimethyl-2-hydroxyethyl)amine. N-Isopropyl-N-(2,2-dimethyl-2-hydroxyethyl)amine was reacted with SOCl2 followed by 2-methyl-4-nitrophenyl isothiocyanate according to Method C2f to afford 2-(2-methyl-4-nitrophenylimino)-3-isopropyl-5,5-dimethyl-1,3-thiazolidine.
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